tert-butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate
CAS No.: 1313430-55-5
Cat. No.: VC11684529
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1313430-55-5 |
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Molecular Formula | C13H19NO3 |
Molecular Weight | 237.29 g/mol |
IUPAC Name | tert-butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate |
Standard InChI | InChI=1S/C13H19NO3/c1-8-6-10(15)7-9(2)11(8)14-12(16)17-13(3,4)5/h6-7,15H,1-5H3,(H,14,16) |
Standard InChI Key | XNWTWTPFHRLTLZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)O |
Canonical SMILES | CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)O |
Introduction
Structural and Chemical Profile
tert-Butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate belongs to the aryl carbamate family, featuring a tert-butyl carbamate group (-OC(=O)NH-) attached to a 4-hydroxy-2,6-dimethylphenyl moiety. The Boc group is widely utilized in peptide synthesis and drug design for its stability under basic conditions and selective deprotection under acidic conditions . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 237.29 g/mol | |
CAS Number | 185063-84-7 | |
Solubility | Soluble in THF, DCM, DMSO | |
Stability | Stable under anhydrous conditions |
The compound’s structure confers moderate polarity, facilitating purification via column chromatography (e.g., petroleum ether/ethyl acetate mixtures) . Its phenolic hydroxyl group remains reactive, enabling further functionalization through alkylation or acylation reactions.
Synthesis and Optimization
Conventional Synthetic Route
The synthesis involves reacting 4-hydroxy-2,6-dimethylaniline with tert-butyl chloroformate in the presence of a base. A representative procedure from recent literature outlines:
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Reagents: 4-hydroxy-2,6-dimethylaniline (1 equiv), tert-butyl chloroformate (1.1 equiv), triethylamine (2 equiv).
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Conditions: Anhydrous THF at 0°C, progressing to room temperature for 6 hours.
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Workup: Quenching with water, extraction with dichloromethane, and purification via column chromatography (80:20 petroleum ether/ethyl acetate).
This method yields the product in 66–90% purity, confirmed by NMR and high-resolution mass spectrometry (HRMS) .
Electrochemical Approaches
Recent advances in green chemistry have explored electrochemical methods for carbamate synthesis. While direct data for this compound is limited, analogous protocols using quasi-divided flow cells demonstrate potential for scaling without catalysts . Such methods could reduce reliance on hazardous reagents like triethylamine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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δ 9.09 (s, 1H, phenolic -OH),
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δ 8.02 (s, 1H, carbamate -NH),
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δ 6.42 (s, 2H, aromatic H-3 and H-5),
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δ 2.04 (s, 6H, 2×CH),
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δ 1.43 (s, 9H, tert-butyl).
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δ 155.2 (C=O),
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δ 154.1 (aromatic C-4),
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δ 136.8 (aromatic C-2 and C-6),
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δ 126.6 (aromatic C-1),
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δ 114.1 (aromatic C-3 and C-5),
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δ 77.8 (tert-butyl C-O),
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δ 28.2 (tert-butyl CH),
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δ 18.1 (aromatic CH).
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI) calculates for [M-H]: 236.1281; observed: 236.1302 .
Industrial and Research Applications
Protective Group in Organic Synthesis
The Boc group’s stability makes this compound valuable for protecting amines during multi-step syntheses. Its orthogonal deprotection (e.g., using trifluoroacetic acid) allows selective modification of functional groups .
Pharmaceutical Intermediate
The phenolic hydroxyl group serves as a handle for conjugating drug moieties. For instance, coupling with phosphoramidates or benzyl chloroformates could yield prodrugs with enhanced bioavailability .
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